REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[CH3:29][C:30]([NH2:34])([CH3:33])[CH2:31][OH:32]>C(Cl)Cl>[OH:32][CH2:31][C:30]([NH:34][C:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)=[O:13])([CH3:33])[CH3:29]
|
Name
|
|
Quantity
|
866 mg
|
Type
|
reactant
|
Smiles
|
C(C1=NC2=CC=CC=C2C=C1)(=O)O
|
Name
|
|
Quantity
|
720 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
752 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
550 μL
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 10 min until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried 250 mL round bottomed flask
|
Type
|
ADDITION
|
Details
|
A magnetic stir bar was added
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched after 2 h with 1M HCl solution (30 mL)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel with DCM (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were partitioned
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O (2×30 mL) and brine (1×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 and filtration
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 1:1 mixture of EtOAc and hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |